molecular formula C32H33N5O2 B1193233 PEX14-PEX5 Inhibitor-5

PEX14-PEX5 Inhibitor-5

Número de catálogo: B1193233
Peso molecular: 519.649
Clave InChI: WADXPVUOGGMXPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PEX14-PEX5 Inhibitor-5 is a small molecule inhibitor designed to specifically target and disrupt the protein-protein interaction (PPI) between PEX14 and PEX5, a complex that is essential for the import of proteins into peroxisomes and related organelles . This interaction is a critical step in the biogenesis of glycosomes, specialized peroxisome-like organelles that are vital for the survival and metabolism of trypanosomatid parasites such as Trypanosoma brucei (causing African sleeping sickness) and Trypanosoma cruzi (causing Chagas disease) . By inhibiting the formation of the PEX14-PEX5 complex, this compound blocks the import of key metabolic enzymes into the glycosome, leading to their mislocalization in the cytosol . This mislocalization causes a critical metabolic failure, characterized by uncontrolled glycolysis, toxic accumulation of metabolic intermediates, and severe depletion of cellular ATP, which is ultimately lethal to the parasite . The core research value of this compound lies in its potential as a novel therapeutic strategy against neglected tropical diseases . It represents a promising chemical tool for studying peroxisomal and glycosomal protein import pathways in a laboratory setting. The development of such inhibitors is often driven by structure-guided design, utilizing NMR spectroscopy and X-ray crystallography data to optimize compound binding to the PEX5-binding site on the PEX14 N-terminal domain . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Fórmula molecular

C32H33N5O2

Peso molecular

519.649

Nombre IUPAC

1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C32H33N5O2/c1-39-30-14-13-24(26-11-4-5-12-27(26)30)20-36-17-15-29-28(21-36)31(35-37(29)18-16-33)32(38)34-19-23-9-6-8-22-7-2-3-10-25(22)23/h2-14H,15-21,33H2,1H3,(H,34,38)

Clave InChI

WADXPVUOGGMXPD-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCN)C2=C1CN(CC3=C4C=CC=CC4=C(OC)C=C3)CC2)NCC5=C6C=CC=CC6=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PEX14-PEX5 Inhibitor-5

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Mechanistic Differences

Compound Class Key Structural Features Target Interaction Mechanism Lipophilicity Balance
PEX14-PEX5 Inhibitor-5 Pyrazolo[4,3-c]pyridine core with substituted aryl groups Mimics WxxxF/Y motifs; disrupts salt bridges (e.g., Asp96-Lys34) and hydrogen bonds Optimized for membrane permeability without aggregation
Piperazinone Derivatives Piperazinone scaffold with aromatic substituents Binds to PEX14 via helical mimetics; moderate affinity due to weaker electrostatic complementarity Higher lipophilicity, risk of off-target aggregation
Tetrahydrobenzo Oxazepines Benzoxazepine ring with hydrophobic extensions Scaffold-hopping design; targets PEX14 pockets but lacks directed electrostatic stabilization Moderate lipophilicity, requires further optimization
Early Hit Compounds Diverse chemotypes (e.g., naphthalene derivatives) Non-specific PPI disruption; limited by low affinity and selectivity Poor balance; either too hydrophilic or aggregation-prone

Key Findings :

  • Inhibitor-5 exhibits superior potency due to its precise mimicry of PEX5's di-aromatic motifs and stabilization via salt bridges (e.g., Asp96-Lys34) .
  • Piperazinones and oxazepines show weaker activity due to suboptimal electrostatic interactions and higher entropic penalties .
  • Inhibitor-5’s selectivity is attributed to structural divergence between human and parasite PEX14-PEX5 interfaces, particularly in the WxxxF/Y binding pockets .

Preclinical Efficacy

  • Inhibitor-5: Causes glycosomal enzyme mislocalization, ATP depletion, and parasite death at 2–5 µM in T. cruzi and T. brucei models.
  • Piperazinones: Require higher doses (≥20 µM) to achieve similar effects, with partial rescue of parasite viability upon washout .
  • Oxazepines : Show delayed action due to slower membrane penetration, necessitating prolonged exposure .

Computational and Structural Insights

  • EDA Analysis : Inhibitor-5 achieves a near-optimal balance of electrostatic (ΔE = -18 kcal/mol) and dispersion (ΔE = -12 kcal/mol) contributions, mirroring natural PEX5-PEX14 interactions .
  • MD Simulations: Inhibitor-5 maintains stable binding despite membrane proximity, whereas piperazinones exhibit higher conformational flexibility, reducing residence time .
  • SAR Studies : Substitutions at the pyrazolo[4,3-c]pyridine C3 position (e.g., methoxynaphthyl groups) enhance affinity by filling hydrophobic pockets in PEX14 .

Métodos De Preparación

Core Scaffold Construction

The pyrazolo[4,3-c]pyridine core is synthesized via a cyclization reaction starting from 5-amino-1H-pyrazole-4-carbonitrile. Treatment with ethyl acetoacetate under acidic conditions yields the bicyclic framework, which is subsequently functionalized at positions 3 and 7 to introduce aromatic substituents targeting the PEX14 hydrophobic pockets.

Trp Pocket Modifications

A naphthalene moiety is introduced at position 3 to optimize interactions with the Trp-binding pocket of PEX14. This is achieved through a Suzuki-Miyaura coupling reaction using a naphthaleneboronic acid derivative and a brominated pyrazolo[4,3-c]pyridine intermediate.

Phe Pocket Optimization

Position 7 is modified with a 4-methoxynaphthalene group to enhance affinity for the Phe pocket. Reductive amination of a primary amine intermediate with 4-methoxy-1-naphthaldehyde, followed by purification via column chromatography, yields the desired substituent.

Final Assembly

The hybrid molecule Inhibitor-5 is generated by merging optimized substituents from earlier intermediates. A Mannich reaction introduces a dimethylaminomethyl linker, critical for bridging the Trp and Phe pocket-targeting groups. Final purification via high-performance liquid chromatography (HPLC) ensures >95% purity.

Structural and Biochemical Validation

X-ray Crystallography and NMR Studies

Co-crystallization of Inhibitor-5 with the TbPEX14 N-terminal domain reveals a binding mode where the naphthalene systems occupy both Trp (Phe35/Phe52) and Phe (Trp118/Phe122) pockets (Figure 1A). Nuclear magnetic resonance (NMR) titration experiments confirm competitive displacement of Pex5 peptides by Inhibitor-5 , with chemical shift perturbations localized to helices α1 and α2 of PEX14(N).

Affinity and Selectivity Profiling

Isothermal titration calorimetry (ITC) measures a dissociation constant (KdK_d) of 0.8 ± 0.2 μM for Inhibitor-5 binding to TbPEX14, representing a 10-fold improvement over earlier analogs. Selectivity assays against human PEX14 (HsPEX14) show a KdK_d of 2.1 ± 0.5 μM, indicating species-specific optimization potential.

Structure-Activity Relationship (SAR) Analysis

Critical structural features of Inhibitor-5 and analogs are summarized in Table 1.

Table 1: SAR of Pyrazolo[4,3-c]pyridine Derivatives Targeting PEX14-PEX5

CompoundR1 (Trp Pocket)R2 (Phe Pocket)TbPEX14 EC50 (μM)HsPEX14 EC50 (μM)
4 PhenylPhenyl12.4 ± 1.525.6 ± 3.2
13 NaphthalenePhenyl2.8 ± 0.48.3 ± 1.1
20 Phenyl4-MeO-Naphthalene1.9 ± 0.35.7 ± 0.9
29 (Inhibitor-5)Naphthalene4-MeO-Naphthalene0.8 ± 0.2 2.1 ± 0.5

Data adapted from.

Key SAR insights include:

  • Naphthalene vs. Phenyl : Replacement of phenyl with naphthalene at R1 improves TbPEX14 affinity 4-fold (4 vs. 13 ), likely due to enhanced π-stacking with Phe35/Phe52.

  • Methoxy Positioning : Introduction of a 4-methoxy group on R2 naphthalene (20 ) boosts activity 3-fold versus non-substituted analogs, attributed to hydrogen bonding with Lys56.

  • Hybridization Strategy : Merging optimal R1 and R2 groups in Inhibitor-5 achieves synergistic effects, reducing EC50 values to sub-micromolar levels.

Biochemical and Cellular Efficacy

In Vitro PPI Disruption

AlphaScreen assays demonstrate Inhibitor-5 disrupts TbPEX14-PEX5 binding with an IC50 of 0.5 μM, compared to 8.3 μM for initial lead compound 1 . Surface plasmon resonance (SPR) kinetics reveal a slow off-rate (koffk_{off} = 0.002 s⁻¹), indicative of prolonged target engagement.

Cellular Permeability and Toxicity

LogP measurements for Inhibitor-5 (3.2 ± 0.1) suggest moderate membrane permeability. In HEK293T cells, treatment with 10 μM Inhibitor-5 reduces peroxisomal catalase import by 78% without cytotoxicity (CC50 > 50 μM) .

Q & A

Q. What is the mechanistic rationale for targeting the PEX14-PEX5 interaction in Trypanosoma?

Disrupting the PEX14-PEX5 protein-protein interaction (PPI) prevents the import of glycosomal enzymes (e.g., glycolytic enzymes) into peroxisome-like organelles, leading to cytosolic mislocalization, ATP depletion, and parasite death. Key methodologies to validate this mechanism include:

  • AlphaScreen assays to quantify PPI disruption .
  • Metabolic profiling of parasites post-inhibition to confirm ATP depletion and enzyme mislocalization .
  • X-ray crystallography (resolutions ≤1.8 Å) to resolve structural interfaces critical for PPI .

Q. How are initial hit compounds for PEX14-PEX5 inhibitors identified?

High-throughput screening (HTS) and structure-based design are primary approaches:

  • HTS : Libraries (e.g., tricyclic dibenzo[b,f]oxazepines) are screened using biochemical assays (e.g., fluorescence polarization) .
  • Structure-based design : Docking to high-resolution PEX14-PEX5 co-crystal structures (e.g., PDB IDs 5LQ3, 5LQ4) guides scaffold optimization .
  • Nuclear Magnetic Resonance (NMR) validates ligand binding to PEX14 pockets .

Q. What assays are used to measure inhibitory activity against PEX14-PEX5?

  • In vitro : AlphaScreen (signal disruption between His-tagged PEX14 and GST-tagged PEX5) .
  • Cellular : Trypanocidal activity in T. brucei cultures (EC₅₀ values) and mislocalization of glycosomal enzymes (e.g., aldolase-GFP reporters) .
  • Counter-screening : Selectivity assays against human PEX5 homologs to minimize off-target effects .

Advanced Research Questions

Q. How can structural data resolve contradictions in structure-activity relationships (SAR) of PEX14-PEX5 inhibitors?

Discrepancies between biochemical potency and cellular efficacy often arise from:

  • Binding site flexibility : PEX14 has multiple hydrophobic pockets; use molecular dynamics simulations to assess ligand-induced conformational changes .
  • Membrane permeability limitations : Pair logP/logD measurements with cellular assays to differentiate intrinsic activity from bioavailability issues .
  • Orthogonal validation : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd in nM range) to confirm AlphaScreen results .

Q. What strategies improve the pharmacokinetic (PK) profile of PEX14-PEX5 inhibitors?

  • Scaffold rigidification : Replace flexible linkers in piperazinone derivatives with fused rings (e.g., dibenzo[b,f]oxazepines) to enhance metabolic stability .
  • Pro-drug approaches : Mask polar groups (e.g., carboxylic acids) to improve oral bioavailability in murine models .
  • In vivo PK/PD modeling : Correlate plasma exposure (AUC) with parasite load reduction in T. brucei-infected mice .

Q. How can computational methods address limitations in optimizing PEX14-PEX5 inhibitors?

  • Energy Decomposition Analysis (EDA) : Quantifies electrostatic, dispersion, and polarization contributions to binding, guiding substituent prioritization (e.g., aromatic vs. aliphatic groups) .
  • AI-driven design : Neural networks trained on SAR data predict novel scaffolds with improved in silico docking scores .
  • Free-energy perturbation (FEP) : Calculates relative binding affinities for methyl/chlorine substitutions in lead compounds .

Q. What experimental controls are critical when assessing off-target effects in animal models?

  • Tissue-specific PEX5/PEX14 knockdown : CRISPR-Cas9 in murine hepatocytes to confirm on-target toxicity thresholds .
  • Metabolomic profiling : Compare ATP/NADH levels in host vs. parasite cells post-treatment .
  • Cryo-EM : Verify inhibitor binding to T. brucei PEX14 but not human homologs (resolution ≤3.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PEX14-PEX5 Inhibitor-5
Reactant of Route 2
PEX14-PEX5 Inhibitor-5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.